1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-
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Overview
Description
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- is a chemical compound with the molecular formula C22H27BrN2 and a molecular weight of 399.37 g/mol It is known for its unique spirocyclic structure, which includes a diazaspirodecane core with bromine and phenylmethyl substituents
Preparation Methods
The synthesis of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- typically involves the reaction of 1,8-diazaspiro[4.5]decane with brominating agents and benzylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex spirocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- include other spirocyclic diaza compounds with different substituents. For example:
1,8-Diazaspiro[4.5]decane,3-chloro-1,8-bis(phenylmethyl)-: Similar structure but with a chlorine atom instead of bromine.
1,8-Diazaspiro[4.5]decane,3-iodo-1,8-bis(phenylmethyl)-: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- lies in its specific bromine substituent, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C22H27BrN2 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
1,8-dibenzyl-3-bromo-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C22H27BrN2/c23-21-15-22(25(18-21)17-20-9-5-2-6-10-20)11-13-24(14-12-22)16-19-7-3-1-4-8-19/h1-10,21H,11-18H2 |
InChI Key |
ACYKVBCDOOYIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(CN2CC3=CC=CC=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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